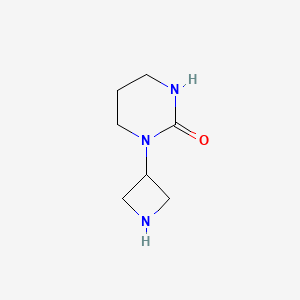
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, commonly referred to as AZT, is a synthetic compound that has a variety of applications in the scientific and medical fields. AZT is an important component of many pharmaceutical products, due to its ability to inhibit the replication of certain viruses and bacteria. AZT is also widely used in laboratory experiments, as it can be used to study the effects of certain drugs on biological systems.
Scientific Research Applications
Azetidinone Derivatives in Medicinal Chemistry
Azetidinone derivatives, like ezetimibe, a synthetic 2-azetidinone, have been noted for their ability to inhibit the absorption of sterols, including cholesterol, in the intestine. While ezetimibe is primarily known for its cholesterol-lowering effects, its tolerability and potential side effects, such as myopathy, have also been studied, although such side effects are considered extremely rare (Slim & Thompson, 2008).
1H NMR in Analyzing Psychedelic Substances
The application of 1H Nuclear Magnetic Resonance (NMR) spectroscopy in psychedelic research, including the analysis of substances structurally similar to 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, has been explored. The technique is valuable for the structural elucidation and analytical characterization of psychedelic molecules. It highlights a research gap in the metabolic profiling of biofluids, suggesting the potential for future development in this area (Vilca-Melendez, Uthaug, & Griffin, 2021).
Dihydropyrimidine (DHP) in Medicinal Chemistry
The 1,4-Dihydropyrimidine (1,4-DHP) scaffold is a crucial element in medicinal chemistry, known for its versatility and therapeutic effects. DHP derivatives are recognized for their multifaceted biological activities, including antihypertensive, anti-tumor, anti-inflammatory, and other effects. Further research on this nucleus could lead to the development of drugs with additional therapeutic properties, demonstrating the significance of dihydropyrimidine structures in drug design and development (Mishra, Bajpai, & Rai, 2019).
properties
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-9-2-1-3-10(7)6-4-8-5-6/h6,8H,1-5H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKKNPYEMKTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

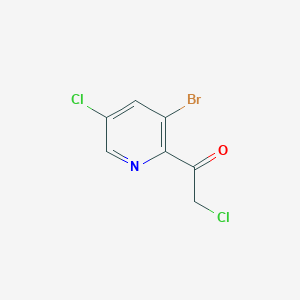

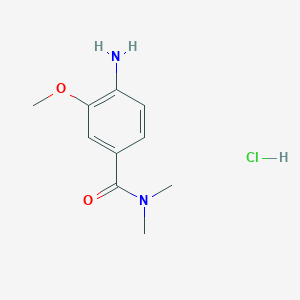
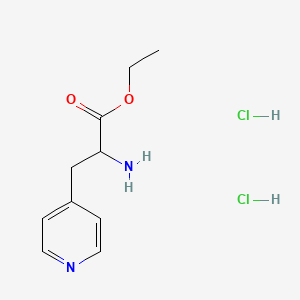

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
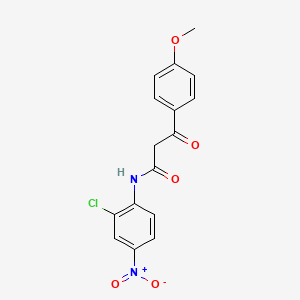
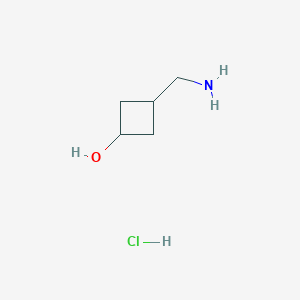
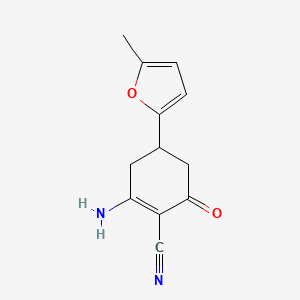
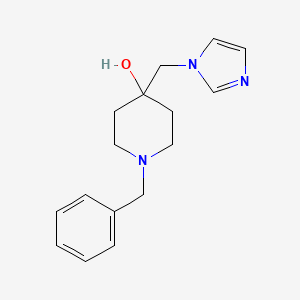
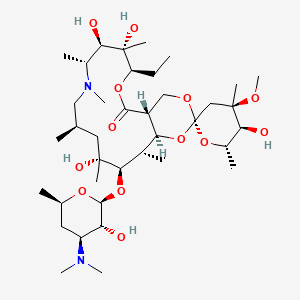
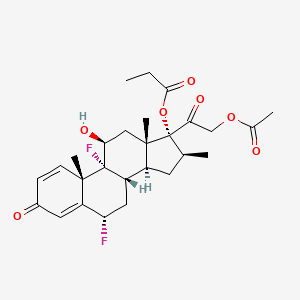
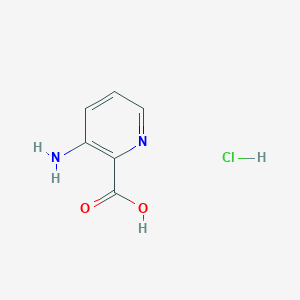
![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)